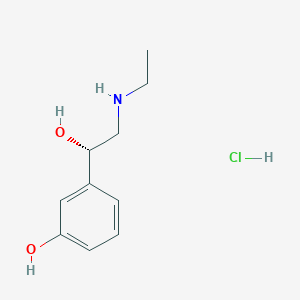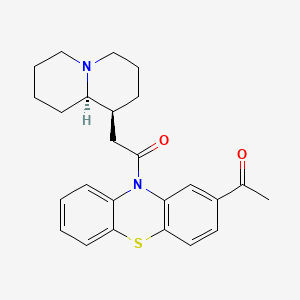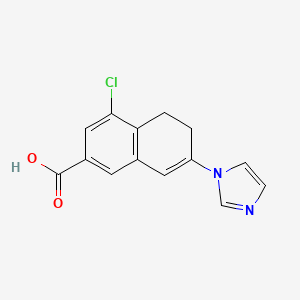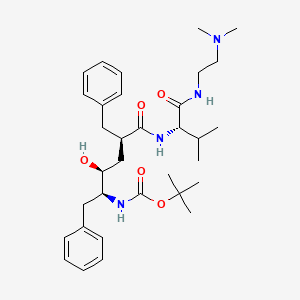
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a unique structure
Vorbereitungsmethoden
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone groups may also play a role in the compound’s reactivity and interactions. Understanding these mechanisms can provide insights into the compound’s potential effects and applications.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetraazapentadecan derivatives or compounds with similar functional groups. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of the compound .
Eigenschaften
CAS-Nummer |
181038-25-5 |
|---|---|
Molekularformel |
C33H50N4O5 |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H50N4O5/c1-23(2)29(31(40)34-18-19-37(6)7)36-30(39)26(20-24-14-10-8-11-15-24)22-28(38)27(21-25-16-12-9-13-17-25)35-32(41)42-33(3,4)5/h8-17,23,26-29,38H,18-22H2,1-7H3,(H,34,40)(H,35,41)(H,36,39)/t26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
BFQVWYVEZAUPMI-VVZGZWEYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


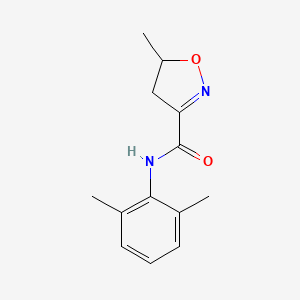
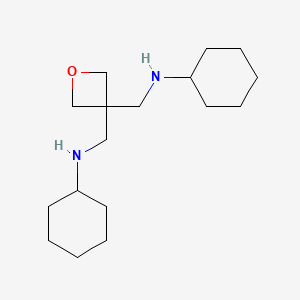
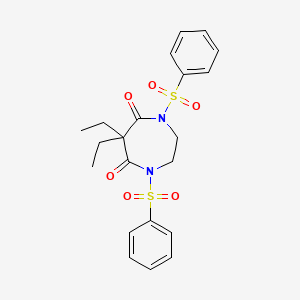
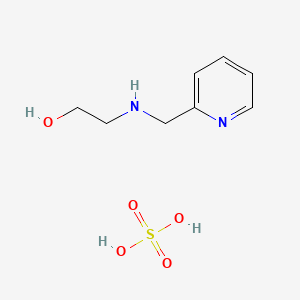
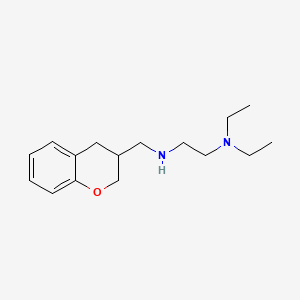

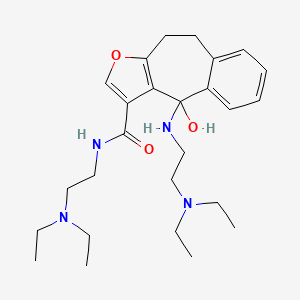
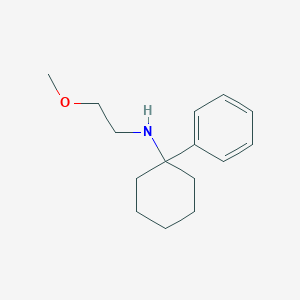
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
